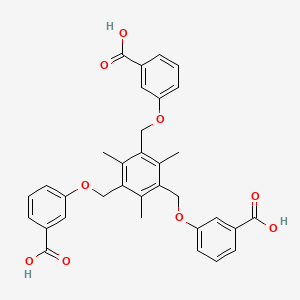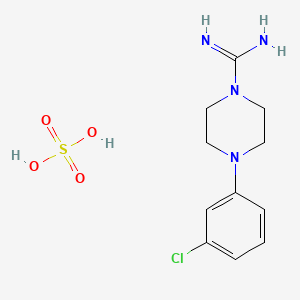
4-(3-Chlorophenyl)piperazine-1-carboximidamide sulfate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Metabolism and Detection
Metabolic Pathways and Toxicological Detection : Studies have focused on the metabolism and toxicological detection of 4-(3-Chlorophenyl)piperazine derivatives in biological specimens. For instance, 1-(3-chlorophenyl)piperazine (mCPP), a derivative, undergoes extensive metabolism, mainly through hydroxylation and degradation of the piperazine moiety, leading to various metabolites. These metabolic pathways are crucial for understanding the compound's pharmacokinetics and toxicological profiles (Staack & Maurer, 2003).
Screening Methods for Forensic Samples : Research has been conducted to develop rapid and sensitive screening methods for detecting mCPP and its derivatives in forensic samples, utilizing techniques like electrochemical detection and liquid chromatography. Such methods are vital for identifying the presence of these compounds in seized materials and biological specimens, contributing to forensic science and public safety (Silva et al., 2021).
Interaction with Serotonin Receptors
Serotonin Receptor Agonism : Compounds like 4-(3-Chlorophenyl)piperazine derivatives have been shown to interact with serotonin receptors, particularly 5-HT2C receptors. This interaction has implications in neuroscience research, especially in studying the mechanisms of action of potential therapeutic agents for psychiatric disorders (Griebel et al., 1991).
Potential Antidepressant Assays : The effects of mCPP, a related derivative, on rodent behavior suggest its utility in developing modified antidepressant assays. Such research contributes to the field of psychopharmacology by providing insights into the development and evaluation of new antidepressant drugs (Rajkumar et al., 2009).
Propriétés
IUPAC Name |
4-(3-chlorophenyl)piperazine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4.H2O4S/c12-9-2-1-3-10(8-9)15-4-6-16(7-5-15)11(13)14;1-5(2,3)4/h1-3,8H,4-7H2,(H3,13,14);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBUUAHYNKSTJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=N)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3102338.png)
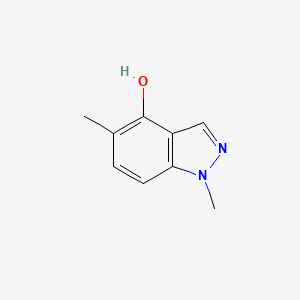
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3102354.png)
![7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3102358.png)
![4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3102361.png)
![8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride](/img/structure/B3102370.png)
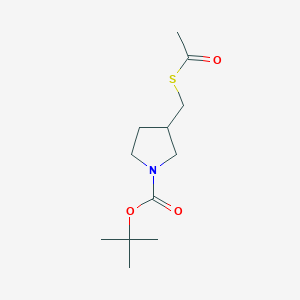
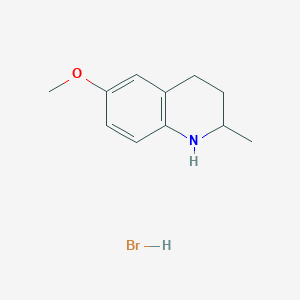
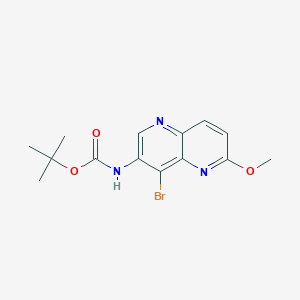
![[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B3102399.png)

